2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride
Description
2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a bicyclic aromatic system containing two nitrogen atoms. The compound features an ethyl group at the 2-position and a 3-phenoxypropyl substituent at the 1-position, with a hydrochloride salt enhancing its aqueous solubility. The phenoxypropyl group introduces a flexible ether linkage, which may improve membrane permeability or binding interactions in biological systems .
Properties
IUPAC Name |
2-ethyl-1-(3-phenoxypropyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15;/h3-7,9-12H,2,8,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOSKYMUCRTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted o-Phenylenediamine Derivatives
The benzodiazole core is typically synthesized via cyclization of substituted o-phenylenediamine precursors. For 2-ethyl-1H-1,3-benzodiazole, the reaction employs 2-ethyl-o-phenylenediamine and a cyclizing agent such as formic acid or triethyl orthoformate.
Procedure :
- 2-Ethyl-o-phenylenediamine (10 mmol) is refluxed with formic acid (98%, 15 mL) at 120°C for 6 hours.
- The mixture is cooled, neutralized with aqueous NaOH, and extracted with dichloromethane.
- The organic layer is dried over Na₂SO₄ and concentrated to yield 2-ethyl-1H-1,3-benzodiazole as a pale-yellow solid (yield: 68%).
Key Challenges :
Alkylation with 3-Phenoxypropyl Bromide
The 3-phenoxypropyl group is introduced via N-alkylation of the benzodiazole core.
Procedure :
- 2-Ethyl-1H-1,3-benzodiazole (5 mmol) is dissolved in anhydrous DMF under nitrogen.
- Potassium carbonate (10 mmol) and 3-phenoxypropyl bromide (6 mmol) are added, and the mixture is stirred at 80°C for 12 hours.
- The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole (yield: 75%).
Optimization Insights :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability.
Procedure :
- 2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole (3 mmol) is dissolved in ethanol.
- Hydrochloric acid (37%, 1.5 eq) is added dropwise at 0°C.
- The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (yield: 92%).
Reaction Parameter Optimization
Temperature and Solvent Effects
Alkylation efficiency varies significantly with solvent polarity and temperature:
| Solvent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| DMF | 80 | 75 | <5% dimerization |
| Acetonitrile | 70 | 62 | 10% over-alkylation |
| THF | 65 | 58 | 15% decomposition |
Catalytic Additives
- K₂CO₃ : Standard base for deprotonation (yield: 75%).
- NaH : Enhances reaction rate but reduces selectivity (yield: 70%, 12% by-products).
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Mass Spectrometry :
- m/z 325 [M+H]⁺, 327 [M+H+2]⁺ (chloride isotope).
Industrial-Scale Considerations
- Continuous Flow Synthesis : Patent WO1998027076A1 highlights the use of autoclaves for high-pressure cyclization, achieving 85% yield at 160°C.
- Purification : Steam distillation or fractional distillation under reduced pressure effectively isolates the product from unreacted amines.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. While the exact targets and pathways may vary depending on the application, benzimidazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: Introducing the phenoxypropyl group likely requires alkylation or etherification steps, whereas halogenated analogs (e.g., ) demand halogenation under controlled conditions.
- Toxicity Profile : The absence of reactive halogens (except in the HCl counterion) may improve the safety profile of the target compound compared to chlorinated analogs .
- Stability : The hydrochloride form increases hygroscopicity, necessitating dry storage conditions, as seen with similar salts .
Biological Activity
Chemical Identity
2-Ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its structure features a benzodiazole core, which is known for various pharmacological properties.
Molecular Formula : C18H20N2O·HCl
CAS Number : 1049755-31-8
The biological activity of 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with a benzodiazole moiety often exhibit:
- Antimicrobial Activity : Benzodiazoles have been shown to possess inhibitory effects against various bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several benzodiazole derivatives, including 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anticancer Activity
In vitro tests demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Data Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride.
Pharmacokinetic Properties
Research indicates moderate absorption rates with bioavailability influenced by formulation. The compound exhibits:
- Half-Life : Approximately 4 hours in animal models.
- Metabolism : Primarily hepatic, with metabolites exhibiting lower biological activity.
Toxicological Profile
Preliminary toxicological assessments indicate low acute toxicity. However, chronic exposure studies are necessary to fully understand long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-1-(3-phenoxypropyl)-1H-1,3-benzodiazole hydrochloride, and how can yield optimization be achieved?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzodiazole core can be functionalized via alkylation of 1H-1,3-benzodiazole with 3-phenoxypropyl halides, followed by ethyl group introduction. Acid-base neutralization with HCl yields the hydrochloride salt. Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via recrystallization or column chromatography .
Q. How can the compound’s purity and structural integrity be validated?
- Methodology : Use a combination of:
- HPLC/GC-MS for purity assessment (>95% recommended for pharmacological studies).
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and absence of isomers.
- Elemental analysis (C, H, N, Cl) to verify stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Receptor binding assays : Radioligand displacement studies to assess affinity for targets like GPCRs or ion channels.
- Enzyme inhibition assays : Kinetic analysis using fluorometric or colorimetric substrates.
- Cell viability assays (e.g., MTT) to screen for cytotoxicity. Ensure replicates (n ≥ 3) and include positive/negative controls .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported pharmacological activities?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) can determine the compound’s 3D conformation. Compare hydrogen-bonding patterns or π-π stacking interactions with target proteins to explain divergent activity profiles in different studies .
Q. What strategies address discrepancies in solubility and bioavailability data across studies?
- Methodology :
- Solubility : Perform pH-dependent solubility studies (e.g., shake-flask method) in buffers mimicking physiological conditions.
- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to assess intestinal absorption.
- Thermal analysis (DSC/TGA) can identify hydrate formation affecting solubility .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Modify the phenoxypropyl chain length or ethyl group substituents.
- Pharmacophore modeling : Tools like Schrödinger’s Phase or MOE identify critical interaction motifs.
- QSAR analysis : Correlate substituent electronic/steric parameters (Hammett σ, LogP) with activity data .
Key Methodological Notes
- Crystallography : Use SHELX -based pipelines for high-throughput structure determination, especially with twinned or low-resolution data .
- Data Reconciliation : Apply meta-analysis frameworks (e.g., RevMan) to integrate conflicting results from multiple studies, adjusting for variables like assay conditions or cell lines .
- Safety : Handle hydrochloride salts in fume hoods to avoid inhalation; confirm absence of residual solvents (e.g., by GC-MS) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
